Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro-

Catalog No.
S12281362
CAS No.
64-63-1
M.F
C18H24FNO
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluo...

CAS Number

64-63-1

Product Name

Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro-

IUPAC Name

4-(2-azaspiro[4.4]nonan-2-yl)-1-(4-fluorophenyl)butan-1-one

Molecular Formula

C18H24FNO

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C18H24FNO/c19-16-7-5-15(6-8-16)17(21)4-3-12-20-13-11-18(14-20)9-1-2-10-18/h5-8H,1-4,9-14H2

InChI Key

QQNMJHWOEIAQNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(C2)CCCC(=O)C3=CC=C(C=C3)F

Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro- is a synthetic organic compound belonging to the butyrophenone class, which is characterized by its unique structural features and biological properties. The compound includes a butyrophenone moiety, which is a ketone derivative of phenylbutyric acid, and features a fluorine atom at the para position of the phenyl ring. The presence of the 2-azaspiro(4.4)non-2-yl group contributes to its distinctive pharmacological profile, making it a subject of interest in medicinal chemistry.

Typical of ketones and aromatic compounds. These include:

  • Nucleophilic substitutions: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or amines.
  • Electrophilic aromatic substitution: The aromatic ring can undergo substitutions at various positions depending on the electronic effects of substituents.
  • Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Butyrophenones are primarily known for their antipsychotic properties. They act as antagonists at dopamine receptors, particularly D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. The specific compound, Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro-, has been studied for its potential as an atypical antipsychotic agent due to its multireceptor binding profile.

The synthesis of Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro- typically involves several steps:

  • Formation of the butyrophenone core: This can be achieved through Friedel-Crafts acylation of a suitable phenolic compound.
  • Introduction of the fluorine atom: This may involve electrophilic fluorination or substitution reactions using fluorinating agents.
  • Synthesis of the spirocyclic moiety: This can be accomplished through cyclization reactions involving appropriate precursors that contain nitrogen atoms.

These methods require careful optimization to ensure high yields and purity.

Butyrophenones are primarily used in pharmacology as antipsychotic medications. They are effective in treating schizophrenia and other mental health disorders due to their ability to modulate neurotransmitter systems in the brain. Additionally, they may have applications in research settings for studying dopamine receptor interactions and other neurochemical pathways.

Studies on Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro- have demonstrated its binding affinity for various neurotransmitter receptors beyond dopamine, including serotonin and adrenergic receptors. These interactions suggest that the compound may exhibit a broader pharmacological profile than traditional butyrophenones, potentially leading to improved therapeutic outcomes with fewer side effects.

Several compounds share structural similarities with Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro-, including:

  • Haloperidol - A well-known butyrophenone antipsychotic that primarily targets D2 receptors.
  • Pimozide - Another antipsychotic with similar mechanisms but different receptor binding profiles.
  • Sulpiride - A substituted benzamide that also acts on dopamine receptors but has distinct pharmacological effects.

Uniqueness

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

289.18419255 g/mol

Monoisotopic Mass

289.18419255 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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